1-(3,4-dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
Description
This compound is a pyrazole-based sulfonamide derivative characterized by dual sulfonyl functionalities: a 3,4-dimethylbenzenesulfonyl group at position 1 and a sulfonamide group at position 4 of the pyrazole ring.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-14-11-12-19(13-15(14)2)28(24,25)23-17(4)20(16(3)21-23)29(26,27)22(5)18-9-7-6-8-10-18/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTYYEULFURMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a sulfonamide compound that features a pyrazole ring, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antiproliferative and antimicrobial effects.
- Molecular Formula : CHNOS
- Molecular Weight : 433.54 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The common methods include:
- Sulfonamide Coupling : Utilizing sulfonyl chloride and amines under basic conditions.
- Characterization Techniques : Fourier transform infrared (FT-IR), H NMR, and C NMR spectroscopy are used to confirm the structure and purity of the synthesized compounds.
Biological Activity
Recent studies have highlighted the biological activities of pyrazole derivatives, including this specific compound. The following sections provide detailed insights into its biological effects.
Antiproliferative Activity
Research indicates that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular:
- Cell Lines Tested : U937 human lymphoma cells.
- Methodology : CellTiter-Glo Luminescent cell viability assay was employed to assess cell viability.
- Findings : The compound demonstrated low cytotoxicity while effectively inhibiting cell proliferation, suggesting a favorable therapeutic index .
Antimicrobial and Antifungal Properties
Pyrazole derivatives have been reported to possess antimicrobial and antifungal properties:
- Mechanism of Action : These compounds may inhibit protein glycation and exhibit antibacterial effects, potentially through interference with bacterial metabolism .
- Case Studies : In vitro studies have shown that similar compounds effectively inhibit the growth of various microbial strains.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits proliferation in U937 cells | |
| Antimicrobial | Exhibits activity against bacterial strains | |
| Antifungal | Effective against fungal pathogens |
Future Directions
Ongoing research aims to optimize the structure of this compound for enhanced efficacy and reduced side effects. Structural modifications could lead to improved potency against specific biological targets.
Scientific Research Applications
Scientific Research Applications of 1-(3,4-dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
This compound is a sulfonamide compound featuring a pyrazole ring that has garnered attention in medicinal chemistry for its potential therapeutic applications, including antiproliferative and antimicrobial effects. This compound is a useful research chemical with a molecular formula of and a molecular weight of 433.54. It is typically available with a purity of 95%.
Pyrazole derivatives, including this compound, possess diverse biological activities. Recent studies have highlighted their antiproliferative, antimicrobial, and antifungal properties.
Antiproliferative Activity: Research indicates that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, when tested against U937 human lymphoma cells using the CellTiter-Glo Luminescent cell viability assay, the compound demonstrated low cytotoxicity while effectively inhibiting cell proliferation, suggesting a favorable therapeutic index.
Antimicrobial and Antifungal Properties: Pyrazole derivatives have been reported to possess antimicrobial and antifungal properties, potentially inhibiting protein glycation and exhibiting antibacterial effects through interference with bacterial metabolism. In vitro studies have shown that similar compounds effectively inhibit the growth of various microbial strains.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Inhibits proliferation in U937 cells |
| Antimicrobial | Exhibits activity against bacterial strains |
| Antifungal | Effective against fungal pathogens |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole sulfonamides, focusing on substituents, physicochemical properties, and synthesis methodologies.
Structural Features
Key Observations :
- The target compound is unique in possessing two sulfonyl groups , unlike most analogs with a single sulfonamide.
- Substituent bulk and polarity vary significantly: the 3,4-dimethylbenzenesulfonyl group in the target compound enhances hydrophobicity compared to pyridine (Compound 27) or nitro-pyrazole () substituents .
Physicochemical Properties
Key Observations :
- The absence of a carbonyl group (C=O) in the target compound distinguishes its IR profile from Compound 27 .
- Higher melting points in analogs (e.g., 175–178°C in ) suggest that chromenone or fluorophenyl substituents enhance crystalline stability compared to alkyl/aryl sulfonamides .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
